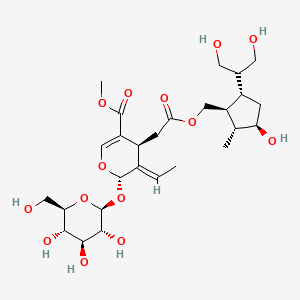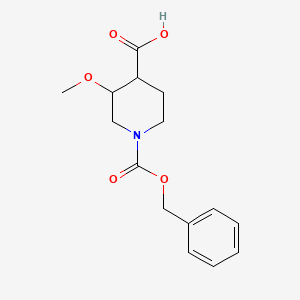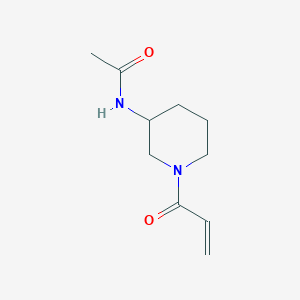
N-(1-prop-2-enoylpiperidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving “N-(1-prop-2-enoylpiperidin-3-yl)acetamide” are not explicitly mentioned in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like molecular weight, density, boiling point, melting point, etc. Unfortunately, specific physical and chemical properties for “N-(1-prop-2-enoylpiperidin-3-yl)acetamide” are not available in the sources .Aplicaciones Científicas De Investigación
Pharmacological Applications
Piperidine derivatives, including N-[1-(prop-2-enoyl)piperidin-3-yl]acetamide, are significant in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and play a crucial role in drug design due to their biological activity . These compounds have been utilized in the development of drugs with various pharmacological effects, such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Anticancer Research
N-(1-prop-2-enoylpiperidin-3-yl)acetamide derivatives have shown promise in anticancer research. For instance, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells. The presence of specific functional groups increased the cytotoxicity of these derivatives, indicating their potential as therapeutic agents in cancer treatment .
Synthesis of Rubber Accelerators
The piperidine nucleus is used in the intermediation for synthesizing rubber accelerators. The structural properties of N-(1-prop-2-enoylpiperidin-3-yl)acetamide make it a candidate for developing new compounds that can improve the efficiency and performance of rubber products .
Dyes and Dye Intermediates
Piperidine derivatives are also involved in the synthesis of dyes and dye intermediates. Their chemical structure allows for the creation of a wide range of colors and properties, which can be tailored for specific industrial applications .
Camphor Synthesis
In the field of fragrance and flavor industry, piperidine compounds are used in the synthesis of camphor, which is a substance with a strong, aromatic odor commonly used in medicinal products .
Antioxidant Properties
Natural piperidine alkaloids have shown significant antioxidant properties. These compounds can inhibit or suppress free radicals, which are beneficial in preventing oxidative stress-related diseases .
Analgesic and Anti-inflammatory Activities
Piperidine derivatives have been studied for their analgesic and anti-inflammatory activities. Research has indicated that certain piperidine compounds can effectively reduce pain and inflammation, making them valuable in the treatment of chronic pain conditions .
Antimicrobial and Antifungal Effects
Due to their structural versatility, piperidine derivatives like N-(1-prop-2-enoylpiperidin-3-yl)acetamide have been explored for their antimicrobial and antifungal effects. These compounds can be designed to target specific pathogens, offering a potential route for new antibiotic and antifungal therapies .
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(1-prop-2-enoylpiperidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-10(14)12-6-4-5-9(7-12)11-8(2)13/h3,9H,1,4-7H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLHIZKZVDJCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(prop-2-enoyl)piperidin-3-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

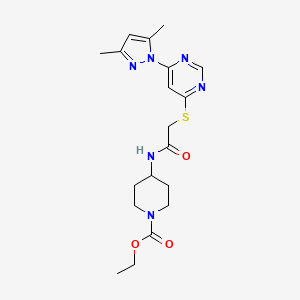

![[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea](/img/structure/B2974843.png)

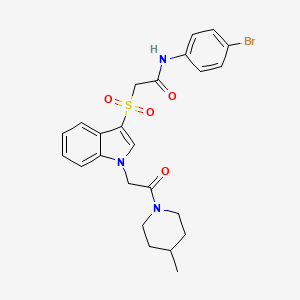
![N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2974849.png)
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1Z)-(methoxyimino)methyl]urea](/img/structure/B2974851.png)

![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2974854.png)

![2,2-dimethyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B2974856.png)
![Ethyl 2-(1-(methylsulfonyl)piperidine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2974857.png)
